OmpH Protein in Pasteurella multocida: A Technical Guide to its Core Functions and Research Applications
OmpH Protein in Pasteurella multocida: A Technical Guide to its Core Functions and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The outer membrane protein H (OmpH) of Pasteurella multocida, a Gram-negative bacterium responsible for a range of significant diseases in livestock and poultry, stands as a critical molecule in both the pathogen's survival and its interaction with the host.[1][2] As a major transmembrane porin, OmpH is integral to the structural integrity of the outer membrane and facilitates the diffusion of solutes.[1][3] Its surface exposure and conserved nature across various serotypes have made it a focal point of intensive research, particularly in the development of novel vaccines and diagnostic tools.[4][5] This guide provides a comprehensive technical overview of the core functions of OmpH, detailed experimental protocols for its study, and quantitative data to support future research and development endeavors.
Core Functions of OmpH
OmpH is a multifunctional protein with pivotal roles in bacterial physiology and pathogenesis. Its primary functions can be categorized as follows:
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Porin Activity and Structural Integrity : As a porin, OmpH forms channels in the outer membrane, permitting the passive diffusion of small hydrophilic molecules essential for bacterial metabolism.[3][6] This function is crucial for nutrient uptake and waste export.[7] Furthermore, as a major structural component of the outer membrane, OmpH contributes to the overall stability and integrity of the bacterial cell envelope.[3][8]
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Role in Pathogenesis : OmpH is a key virulence factor that mediates the attachment and invasion of P. multocida into host cells.[9][10] Deletion or inhibition of OmpH expression has been shown to reduce the bacterium's ability to adhere to host cells, thereby attenuating its virulence.[11][12] Studies have demonstrated that OmpH-deficient mutants are less capable of causing disease in animal models.[9][11]
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Immunogenicity and Vaccine Potential : OmpH is a potent immunogen, eliciting strong humoral and cell-mediated immune responses in various animal models.[1][13] Its high antigenicity has led to its investigation as a subunit vaccine candidate against pasteurellosis.[1][14] Both native and recombinant OmpH have demonstrated the ability to induce protective immunity against lethal challenge with virulent P. multocida strains.[13][15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the OmpH protein from various experimental studies.
Table 1: Molecular Characteristics of OmpH
| Characteristic | Value | Source Organism/Strain | Reference |
| Gene Size (coding region) | 1002 bp | P. multocida B:2 | [1] |
| Gene Size (coding region) | 1002 bp | P. multocida P52 | [5] |
| Predicted Protein Size | 333 amino acids (primary) | P. multocida P52 | [5] |
| Mature Protein Size | 313 amino acids | P. multocida P52 | [5] |
| Signal Peptide | 20 amino acids | P. multocida P52 | [5] |
| Molecular Weight (recombinant) | ~36 kDa | P. multocida B:2 | [1] |
| Molecular Weight (predicted) | 33,760 Da | P. multocida P52 | [5] |
Table 2: Protective Efficacy of OmpH-based Vaccines in Animal Models
| Animal Model | Vaccine Formulation | Challenge Strain/Dose | Protection Rate | Reference |
| BALB/c Mice | 100 ng purified rOmpH | LD50 of P. multocida B:2 | 80% | [1] |
| Ducks | rOmpH with oil adjuvant | 20 LD50 of P. multocida A:1 | 83.33% | [15] |
| Ducks | rVacJ + rPlpE + rOmpH with oil adjuvant | 20 LD50 of P. multocida A:1 | 100% | [15] |
| Mice | Recombinant PlpEC-OmpH fusion with oil-based CpG ODN | 10 LD50 of P. multocida A:3 | 100% | [16] |
| Mice | Native OmpH | P. multocida P52 | Partial Protection | [13] |
| Mice | Multi-epitope vaccine (His-PME including OmpH epitopes) | P. multocida serotype A | 62.5% | [17] |
| Mice | Multi-epitope vaccine (His-PME including OmpH epitopes) | P. multocida serotype D | 87.5% | [17] |
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments in OmpH research, synthesized from published studies.
Protocol 1: Cloning, Expression, and Purification of Recombinant OmpH (rOmpH)
This protocol is based on methodologies described for producing rOmpH for immunogenicity studies.[1]
1. Gene Amplification:
- Design primers specific for the ompH gene of the desired P. multocida strain. Incorporate restriction sites for subsequent cloning.
- Perform Polymerase Chain Reaction (PCR) to amplify the ompH gene from genomic DNA of P. multocida. A typical reaction would use a high-fidelity DNA polymerase.
- Analyze the PCR product on a 1% agarose gel to confirm the expected size (approx. 1002 bp).[1]
2. Cloning into an Expression Vector:
- Digest both the amplified ompH gene and the expression vector (e.g., pET-40b(+)) with the selected restriction enzymes.
- Ligate the digested gene into the linearized vector using T4 DNA ligase.
- Transform the ligation product into competent E. coli cloning cells (e.g., DH5α).
- Select for positive transformants on appropriate antibiotic-containing media.
- Confirm the correct insertion by colony PCR and sequence analysis.
3. Protein Expression:
- Transform the confirmed recombinant plasmid into an E. coli expression strain (e.g., BL21 (DE3)).
- Grow the transformed cells in Luria-Bertani (LB) broth with the appropriate antibiotic at 37°C with shaking.
- Induce protein expression at mid-log phase (OD600 ≈ 0.6) with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 1 mM.
- Continue incubation for 4-6 hours at 37°C.
4. Purification:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.
- Centrifuge the lysate to separate the soluble and insoluble fractions. rOmpH may be found in the cytosol.[1]
- If using a His-tagged vector, purify the rOmpH from the soluble fraction using Immobilized Metal Affinity Chromatography (IMAC) with a nickel-charged resin.
- Elute the bound protein with an imidazole gradient.
- Analyze the purified protein by SDS-PAGE to confirm its size (~36 kDa) and purity.[1]
- Determine the protein concentration using a standard assay like the Bradford or BCA assay.
Protocol 2: SDS-PAGE and Western Blotting for OmpH Detection
This protocol is a standard immunological technique used to identify OmpH in bacterial lysates or purified fractions.
1. Sample Preparation:
- Prepare outer membrane protein extracts from P. multocida or use purified rOmpH.
- Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
2. SDS-PAGE:
- Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12%).
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Stain the gel with Coomassie Brilliant Blue or a similar stain to visualize all protein bands.
3. Western Blotting:
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for OmpH (e.g., monoclonal antibody or serum from an OmpH-immunized animal) diluted in blocking buffer, typically overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the protein bands using a chemiluminescent substrate and visualize with an imaging system.
Protocol 3: Mouse Immunization and Challenge Study
This protocol outlines a typical experiment to evaluate the protective efficacy of an OmpH-based vaccine.[1]
1. Animal Model:
- Use a suitable mouse strain, such as BALB/c, typically 6-8 weeks old.
- Divide the mice into experimental (vaccine) and control (e.g., PBS or adjuvant only) groups.
2. Immunization Schedule:
- Prepare the vaccine formulation by mixing the purified rOmpH with an appropriate adjuvant if required.
- Administer the vaccine to the experimental group via a suitable route (e.g., subcutaneous or intraperitoneal injection). A typical dose might be 100 ng of purified protein per mouse.[1]
- Administer a booster dose 14-21 days after the primary immunization.
- Collect blood samples periodically to measure the antibody response via ELISA.
3. Challenge:
- Two weeks after the final booster, challenge all mice (vaccinated and control groups) with a lethal dose (e.g., LD50) of a virulent P. multocida strain via intraperitoneal or intranasal route.[1][18]
- Monitor the mice for a set period (e.g., 7-14 days) and record morbidity and mortality.
4. Evaluation:
- Calculate the protection rate as the percentage of surviving mice in the vaccinated group compared to the control group.
- Optionally, bacterial loads in organs like the lungs and spleen can be determined at specific time points post-challenge to assess the vaccine's ability to inhibit bacterial proliferation.[18][19]
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes related to OmpH.
Caption: Logical relationship of OmpH's dual roles.
Caption: Experimental workflow for rOmpH vaccine development.
Caption: Negative regulation of the ompH gene by Fur protein.
Conclusion
The OmpH protein of Pasteurella multocida is a molecule of significant scientific and commercial interest. Its fundamental roles as a porin and structural protein are complemented by its critical involvement in pathogenesis and its strong immunogenicity. The data clearly support its potential as a leading candidate for the development of effective subunit vaccines against diseases caused by P. multocida. The detailed protocols and summarized data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of OmpH and harness its potential for veterinary medicine. Future work may focus on optimizing vaccine formulations, exploring its role in different serotypes, and further elucidating the signaling pathways it influences during host-pathogen interactions.
References
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- 3. uniprot.org [uniprot.org]
- 4. The immune response and protective efficacy of a potential DNA vaccine against virulent Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Structure and function of bacterial outer membrane proteins: barrels in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. The Immunoprotection of OmpH Gene Deletion Mutation of Pasteurella multocida on Hemorrhagic Sepsis in Qinghai Yak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Construction and characterization of an OmpH-deficient mutant of Pasteurella multocida strain X-73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Immunogenicity and protective efficacy of the recombinant Pasteurella multocida lipoproteins VacJ and PlpE, and outer membrane protein H from P. multocida A:1 in ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunogenicity and protective efficacy of the recombinant Pasteurella lipoprotein E and outer membrane protein H from Pasteurella multocida A:3 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of a multi-epitope vaccine PME for Pasteurella multocida in mouse model [frontiersin.org]
- 18. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of outer membrane protein H (OmpH)- and OmpA-specific monoclonal antibodies from hybridoma tumors in protection of mice against Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
